molecular formula C15H19N5OS B2407656 4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1234893-89-0

4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2407656
CAS No.: 1234893-89-0
M. Wt: 317.41
InChI Key: VSZJXZSEAWETPE-UHFFFAOYSA-N
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Description

4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring a thiadiazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiadiazole ring and the subsequent attachment of the piperidine and pyridine moieties. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various coupling agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and piperidine-containing molecules. Examples include:

  • 4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxylate
  • 4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-sulfonamide

Uniqueness

What sets 4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-11-14(22-19-18-11)15(21)17-10-12-5-8-20(9-6-12)13-4-2-3-7-16-13/h2-4,7,12H,5-6,8-10H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZJXZSEAWETPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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